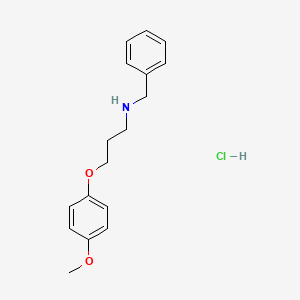

N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride

Description

N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride is a chemical compound with the molecular formula C17H21NO2·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name |

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-19-16-8-10-17(11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15;/h2-4,6-11,18H,5,12-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJWQTQMMCYINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride typically involves the reaction of benzylamine with 4-methoxyphenol and 3-chloropropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- N-Benzyl-3-(4-methoxyphenoxy)propanamide

- N-Benzyl-3-(4-methoxyphenyl)propionamide

- N-Benzyl-3-(4-methoxyphenyl)acrylamide

Comparison: N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its methoxyphenoxy group and benzylamine moiety contribute to its unique behavior in chemical reactions and biological interactions.

Biological Activity

N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride is an organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a benzyl group and a methoxyphenoxy moiety, suggests diverse biological activities, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN0, featuring a combination of functional groups that enhance its chemical reactivity and biological interactions. The presence of the amine group allows for nucleophilic substitutions, while the ether bond in the methoxyphenoxy group can undergo cleavage under specific conditions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly through its interactions with serotonin receptors. These interactions may contribute to its potential antidepressant effects and ability to modulate mood and anxiety.

Table 1: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C17H22ClN0 | Antidepressant potential | Contains hydrochloride salt form |

| 3-(4-Methoxyphenoxy)propan-1-amine | C10H15NO2 | Potentially less active | Lacks benzyl group |

| Roxatidine | C16H19N3O2 | Antihistamine | Contains imidazole ring |

| Pemafibrate | C18H19NO3 | Hypolipidemic agent | Contains a pyridine moiety |

The mechanism by which this compound exerts its biological effects involves binding to specific receptors in the central nervous system (CNS). It is hypothesized that the compound's interaction with serotonin receptors may influence neurotransmitter release and neuronal excitability, thus affecting mood regulation.

Case Studies

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Antidepressant Potential : In vitro studies have shown that this compound can significantly alter serotonin receptor activity, suggesting its potential as an antidepressant candidate. Further pharmacological evaluations are ongoing to determine its efficacy compared to existing antidepressants.

- Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory effects, which may be linked to its ability to inhibit pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory disorders.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data are still limited, initial studies indicate that this compound is well absorbed and has a favorable metabolic profile. Toxicological assessments suggest a relatively safe profile at therapeutic doses; however, comprehensive studies are necessary to establish long-term safety and efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of benzylamine derivatives. For example, alkylation of 2-methylbenzylamine with chlorinated intermediates under basic conditions (e.g., NaOH or K₂CO₃) neutralizes HCl byproducts and drives the reaction . Optimization requires controlling temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to minimize side reactions. Evidence from analogous compounds suggests yields improve with slow addition of alkylating agents and inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and UV detection at 255–275 nm, as validated for structurally similar amines like Benzydamine hydrochloride . Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–4.0) in a 60:40 ratio. Confirm identity via FT-IR (amine N-H stretch ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.3 ppm, methoxy singlet at δ 3.7 ppm) .

Q. What solubility and stability profiles are critical for formulating aqueous solutions of this compound?

- Methodological Answer : The hydrochloride salt enhances water solubility, but stability varies with pH. For stock solutions, dissolve in deionized water (≥1 mg/mL) and store at -20°C for ≤24 hours to prevent hydrolysis . Stability studies on related compounds show degradation at pH >7.0, forming dealkylated byproducts; thus, buffered solutions should maintain pH 4.0–6.0 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, metabolite interference). Validate findings using orthogonal assays:

- In vitro : Compare receptor binding (e.g., serotonin/norepinephrine transporters) with tricyclic antidepressants like Nortriptyline .

- In vivo : Assess pharmacokinetics (plasma half-life, metabolite profiling) in rodent models, adjusting for interspecies metabolic differences .

- Controls : Include structurally similar compounds (e.g., Benzydamine) to isolate structure-activity relationships .

Q. What experimental designs are optimal for studying its degradation pathways under stress conditions?

- Methodological Answer : Conduct forced degradation studies:

Q. How can interactions with cytochrome P450 enzymes be quantified to predict drug-drug interactions?

- Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor:

- Incubation : 1 µM compound + HLM (1 mg/mL), 37°C, 30 min.

- Analysis : LC-MS/MS to monitor metabolite formation (e.g., demethylated or hydroxylated products).

- Inhibition assays : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) to calculate IC₅₀ values .

Q. What computational approaches predict its pharmacokinetic properties and target engagement?

- Methodological Answer :

- ADME Prediction : Use tools like ACD/Labs Percepta to estimate logP (∼3.5), blood-brain barrier permeability, and plasma protein binding (>90%) .

- Molecular Docking : Simulate binding to serotonin transporters (SERT) using PDB 5I6X; prioritize poses with hydrogen bonds to Asp98 and π-π stacking to Phe341 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.